6-CHLORO-2-OXOHEXANOIC ACID
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
6-CHLORO-2-OXOHEXANOIC ACID, can be synthesized through several methods. One common approach involves the chlorination of hexanoic acid, followed by oxidation. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus trichloride, and an oxidizing agent like potassium permanganate or chromium trioxide. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of hexanoic acid, 6-chloro-2-oxo-, may involve continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-2-OXOHEXANOIC ACID, undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are common oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
6-CHLORO-2-OXOHEXANOIC ACID, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals, including flavors, fragrances, and polymers.
Mechanism of Action
The mechanism of action of hexanoic acid, 6-chloro-2-oxo-, involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in signaling pathways, influencing cellular processes such as metabolism and gene expression.
Comparison with Similar Compounds
6-CHLORO-2-OXOHEXANOIC ACID, can be compared with other similar compounds, such as:
Hexanoic acid: Lacks the chlorine and oxo groups, resulting in different chemical properties and reactivity.
6-Chlorocaproic acid: Similar structure but lacks the oxo group, leading to variations in reactivity and applications.
5-Oxohexanoic acid: Similar structure but with the oxo group at a different position, affecting its chemical behavior.
Properties
IUPAC Name |
6-chloro-2-oxohexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c7-4-2-1-3-5(8)6(9)10/h1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHYXBDPWOARHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482530 |
Source
|
Record name | Hexanoic acid, 6-chloro-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62123-65-3 |
Source
|
Record name | Hexanoic acid, 6-chloro-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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